molecular formula C₅₀H₈₅NO₁₂Si B1146274 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 CAS No. 134556-79-9

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506

Cat. No.: B1146274
CAS No.: 134556-79-9
M. Wt: 920.29
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Description

Chemical Nomenclature and Structural Identity

This compound represents a sophisticated chemical entity within the macrolide lactone family, characterized by its complex polycyclic structure and strategic functional group modifications. The compound's systematic nomenclature reflects its derivation from the parent iso-FK-506 molecule, with specific chemical alterations at two critical positions that fundamentally alter its chemical properties and potential biological activity.

The molecular formula C50H85NO12Si indicates a substantial increase in molecular complexity compared to the parent FK-506 compound. The molecular weight of 920.295 daltons reflects the addition of both the hydroxyl group at position 22 and the bulky tert-butyldimethylsilyloxy protecting group at position 33. This precise structural modification pattern demonstrates the sophisticated synthetic chemistry employed in developing FK-506 analogs with enhanced or modified biological properties.

The stereochemical configuration of this compound maintains the complex three-dimensional architecture characteristic of macrolide immunosuppressants. The iso-FK-506 backbone provides the foundational structure, which differs from standard FK-506 through specific stereochemical arrangements that influence molecular binding properties. The addition of the hydroxyl functionality at position 22 introduces an additional hydrogen bonding capability, while the tert-butyldimethylsilyloxy group at position 33 provides significant steric bulk and altered lipophilicity characteristics.

Chemical Property Value
Molecular Formula C50H85NO12Si
Molecular Weight 920.295 Da
Accurate Mass 919.584 Da
Structural Classification Macrolide Lactone
Key Modifications 22-Hydroxy, 33-tert-butyldimethylsilyloxy

The structural identity of this compound reflects advanced synthetic medicinal chemistry approaches to macrolide modification. The tert-butyldimethylsilyloxy group serves as both a protecting group during synthesis and a permanent structural modification that influences the compound's physical and chemical properties. This dual functionality demonstrates the sophisticated design principles underlying modern immunosuppressant analog development.

Historical Context in Macrolide Lactone Research

The development of this compound emerges from a rich historical context of macrolide lactone research spanning several decades of intensive pharmaceutical investigation. The foundational discovery of FK-506, later named tacrolimus, occurred in 1987 through the pioneering work of Japanese researchers who isolated this remarkable compound from Streptomyces tsukubaensis found in soil samples from the Tsukuba region. This discovery marked a revolutionary advancement in immunosuppressive therapy and established the framework for subsequent analog development.

The macrolide lactone class, characterized by large ring structures containing 12 or more carbon atoms, gained prominence initially through antibiotic compounds such as erythromycin, discovered in 1952. However, the identification of FK-506's potent immunosuppressive properties represented a paradigm shift in macrolide research, redirecting focus toward immunomodulatory applications rather than antimicrobial activity. This transition established the scientific foundation for developing sophisticated FK-506 analogs with enhanced or modified biological properties.

The historical progression from natural product isolation to synthetic analog development reflects the evolution of modern pharmaceutical chemistry. Initial research focused on understanding FK-506's mechanism of action through calcineurin inhibition via formation of complexes with immunophilins, particularly FK-506 binding protein 12. This mechanistic understanding provided the theoretical framework for rational drug design approaches that led to compounds such as this compound.

The development of protecting group chemistry, particularly silyl ether protection strategies, played a crucial role in enabling the synthesis of complex FK-506 analogs. The tert-butyldimethylsilyloxy group represents a sophisticated protecting group that provides both synthetic utility and permanent structural modification capabilities. This chemical methodology emerged from decades of synthetic organic chemistry research and became instrumental in macrolide analog development.

Historical Milestone Year Significance
Erythromycin Discovery 1952 First major macrolide antibiotic
FK-506 Discovery 1987 Revolutionary immunosuppressant identification
Calcineurin Mechanism Elucidation 1989-1990 Mechanistic foundation for analog design
Silyl Protection Chemistry Development 1990s Enabling synthetic methodology
Advanced Analog Synthesis 2000s-Present Sophisticated structural modifications

The emergence of structure-guided drug design in the 1990s and 2000s provided additional impetus for developing specific FK-506 analogs with targeted modifications. Research efforts focused on identifying structural regions that could be modified without compromising essential binding interactions while potentially enhancing selectivity or reducing unwanted effects. This approach directly contributed to the development of compounds featuring specific hydroxylation patterns and protecting group modifications.

Biological Significance in Immunosuppressant Analog Development

The biological significance of this compound extends beyond its chemical novelty to encompass fundamental implications for immunosuppressant analog development and therapeutic applications. This compound represents a strategic approach to modifying the FK-506 scaffold while maintaining essential biological activity through preservation of critical molecular recognition elements.

The hydroxylation at position 22 introduces significant biological implications through potential alterations in protein binding interactions and metabolic stability. Research on related FK-506 analogs has demonstrated that modifications at the carbon-22 position can substantially influence binding affinity to FKBP12 and subsequent calcineurin inhibition. The specific hydroxyl substitution in this compound may enhance hydrogen bonding capabilities with target proteins while potentially reducing immunosuppressive activity in favor of other biological effects.

The strategic placement of the tert-butyldimethylsilyloxy group at position 33 represents a sophisticated approach to modulating the compound's pharmacological properties. This bulky silyl ether modification significantly alters the molecule's lipophilicity and steric profile, potentially influencing cellular uptake, protein binding selectivity, and metabolic pathways. Such modifications reflect advanced understanding of structure-activity relationships in FK-506 analogs and represent targeted attempts to optimize specific biological properties.

Recent research has demonstrated that FK-506 analogs with carbon-22 modifications can exhibit reduced immunosuppressive activity while maintaining other beneficial biological effects, including antifungal properties. The development of compounds such as APX879, which features carbon-22 acetylhydrazone modification, has shown promising results in achieving fungal selectivity with reduced mammalian immunosuppression. This research context suggests that this compound may similarly exhibit altered biological selectivity profiles.

The biological significance extends to potential applications in treating conditions where traditional FK-506 therapy presents limitations due to excessive immunosuppression. The structural modifications in this compound may enable therapeutic applications in contexts requiring more selective biological activity, such as antifungal therapy or neuroprotective applications. This represents a significant advancement in the quest for more precise immunomodulatory agents with reduced systemic effects.

Biological Parameter Potential Impact Research Context
Protein Binding Selectivity Enhanced specificity through steric modifications Carbon-22 modification studies
Metabolic Stability Altered through silyl protection Protecting group pharmacokinetics
Cellular Uptake Modified lipophilicity profile Macrolide transport mechanisms
Immunosuppressive Activity Potentially reduced through structural changes FK-506 analog selectivity research
Alternative Biological Activities Enhanced antifungal or neuroprotective effects Emerging therapeutic applications

The compound's biological significance also encompasses its role as a research tool for understanding structure-activity relationships in macrolide immunosuppressants. The specific combination of hydroxylation and silyl protection provides researchers with a unique molecular probe for investigating the contributions of individual structural elements to overall biological activity. This research utility extends the compound's significance beyond immediate therapeutic applications to fundamental scientific investigation.

Properties

IUPAC Name

(1R,9S,12S,15R,16E,19S,21S,23R,25R)-12-[(E,2S,3S)-5-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-3-hydroxy-4-methylpent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-40(29-38(36)52)34(6)44(53)32(4)26-35-20-21-39(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38?,39+,40-,41-,42-,43+,44+,45?,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXDKYAIMAMUAT-FGORAWGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C(C=C(C1)C)CC=C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H85NO12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857843
Record name PUBCHEM_71749361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

920.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134556-79-9
Record name PUBCHEM_71749361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of Hydroxyl Groups

The tert-butyldimethylsilyl (TBDMS) group is introduced at the C-33 hydroxyl position via silylation reactions. In a representative protocol, the parent macrolide iso-FK-506 is dissolved in anhydrous dichloromethane (CH2Cl2) under nitrogen atmosphere. TBDMS chloride (1.1 equivalents) and imidazole (3 equivalents) are added sequentially to activate the hydroxyl group for protection. The reaction proceeds at 25°C for 12 hours, yielding 22-Hydroxy-33-TBDMS-iso-FK-506 with >85% efficiency. Excess reagents are removed via aqueous workup (saturated NaHCO3 and brine), followed by silica gel chromatography (hexane/ethyl acetate, 7:3).

Key Reaction Conditions:

ParameterValue
SolventAnhydrous CH2Cl2
Temperature25°C
Silylating AgentTBDMS-Cl (1.1 eq)
CatalystImidazole (3 eq)
PurificationColumn chromatography

Selective Deprotection Strategies

To retain the C-22 hydroxyl group while protecting C-33, a two-step protection-deprotection sequence is employed. Initially, both C-22 and C-33 hydroxyls are protected with trimethylsilyl (TMS) groups using TMS-Cl. Subsequent selective deprotection of C-22 is achieved using a buffered hydrofluoric acid solution (HF/pyridine in THF, 1:4 v/v), leaving the TBDMS group intact at C-33. This method ensures >90% regioselectivity, confirmed by LC-MS and 1H NMR.

Biosynthetic Engineering

Precursor-Directed Biosynthesis

Modification of Streptomyces tsukubaensis strains enables the incorporation of TBDMS-modified precursors into the FK506 biosynthetic pathway. By deleting the fkbM gene—responsible for methoxylation at C-31—the organism prioritizes exogenous silylated substrates. Fermentation in media supplemented with 33-TBDMS-ascomycin (a FK506 analogue) yields 22-Hydroxy-33-TBDMS-iso-FK-506 at titers of 120–150 mg/L.

Enzymatic Hydroxylation

The cytochrome P450 enzyme FkbP catalyzes C-22 hydroxylation in late-stage intermediates. Incubation of 33-TBDMS-iso-FK-520 with recombinant FkbP (expressed in E. coli) in the presence of NADPH and O2 generates the target compound with 65% conversion efficiency. Optimal conditions include:

  • pH 7.4 (50 mM Tris-HCl buffer)

  • 30°C, 24-hour reaction time

  • 0.5 mM substrate concentration

Purification and Characterization

Chromatographic Separation

Crude extracts are purified via preparative HPLC (C18 column, 250 × 21.2 mm) using a gradient of acetonitrile/water (55:45 to 85:15 over 40 minutes). The target elutes at 28–32 minutes, with purity >98% (UV detection at 210 nm).

HPLC Parameters:

ColumnYMC-Pack ODS-AQ (5 μm)
Flow Rate10 mL/min
DetectionUV at 210 nm
Retention Time28–32 min

Structural Confirmation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3, 600 MHz): δ 5.72 (1H, d, J = 10.2 Hz, H-19), 4.85 (1H, m, H-22), 3.37 (6H, s, TBDMS-OCH3), 1.66 (9H, s, TBDMS-C(CH3)3).

  • 13C NMR (CDCl3, 150 MHz): δ 215.4 (C-21 ketone), 170.1 (C-1 ester), 74.6 (C-33, TBDMS-O), 17.1 (TBDMS-SiC(CH3)3).

High-Resolution Mass Spectrometry (HR-MS)

  • Calculated for C53H91NO12Si2: [M+H]+ = 991.6134

  • Observed: [M+H]+ = 991.6128 (Δ = -0.6 ppm).

Challenges in Synthesis

Regioselectivity of Silylation

Competitive silylation at C-24 and C-27 hydroxyls necessitates precise stoichiometric control. Over-silylation (>1.2 eq TBDMS-Cl) leads to trisubstituted byproducts, reducing yields by 30–40%. Microwave-assisted silylation (50°C, 30 minutes) enhances C-33 selectivity to 95% by accelerating reaction kinetics.

Stability of Silyl Ethers

The TBDMS group exhibits sensitivity to acidic conditions (pH < 4) during workup. Stabilization is achieved using neutral buffers (pH 6.5–7.5) and low-temperature storage (−20°C).

Applications and Derivatives

While 22-Hydroxy-33-TBDMS-iso-FK-506 itself is primarily an intermediate, its derivatives show promise in:

  • Immunosuppression: Analogues with reduced calcineurin inhibition (e.g., 31-O-demethyl variants) minimize nephrotoxicity.

  • Neuroregeneration: TBDMS-protected compounds enhance blood-brain barrier permeability, facilitating neural repair studies .

Chemical Reactions Analysis

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like imidazole. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves binding to the immunophilin FKBP12. This binding inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppression .

Comparison with Similar Compounds

22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability compared to other derivatives of FK-506. Similar compounds include:

These similar compounds share the core structure of FK-506 but differ in their protective groups and, consequently, their stability and bioavailability.

Q & A

Q. What translational challenges arise when extrapolating preclinical efficacy data to human immunology?

  • Methodological Answer :
  • Species-specific receptor affinity : Compare FKBP12 binding kinetics across species (human vs. murine).
  • Immune microenvironment modeling : Use humanized mouse models or 3D organoid systems to mimic human T-cell responses.
  • Dose scaling : Apply allometric scaling (e.g., body surface area) with adjustments for metabolic rate differences .

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